1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by its bromophenyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, cyclobutylmethanamine, undergoes bromination to introduce the bromophenyl group.
Cyclization: The brominated intermediate is then subjected to cyclization to form the cyclobutyl ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group may be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to reduce the bromophenyl group or other functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine atom, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromophenyl derivatives, such as bromobenzene oxide.
Reduction Products: Reduced bromophenyl compounds.
Substitution Products: Substituted cyclobutylmethanamines.
Scientific Research Applications
1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to understand molecular interactions and pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in binding interactions with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(3-bromophenyl)cyclobutyl]methanamine hydrochloride: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring.
1-[3-(4-bromophenyl)cyclohexyl]methanamine hydrochloride: This compound features a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness: The uniqueness of 1-[3-(4-bromophenyl)cyclobutyl]methanamine hydrochloride lies in its specific structural features, such as the cyclobutyl ring and the position of the bromine atom, which can influence its reactivity and biological activity.
Properties
CAS No. |
2551114-74-8 |
---|---|
Molecular Formula |
C11H15BrClN |
Molecular Weight |
276.6 |
Purity |
91 |
Origin of Product |
United States |
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